![molecular formula C13H12O3 B12149105 7-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B12149105.png)
7-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
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Overview
Description
7-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a chemical compound belonging to the chromene family Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one typically involves the use of phloroglucinol as a starting material. A regioselective synthetic route has been developed, which includes several steps such as cyclization and methoxylation . The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity of the final product.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis in a laboratory setting provides a foundation for scaling up. The use of continuous flow reactors and optimization of reaction conditions can potentially be applied for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to alter the oxidation state of the compound.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups.
Scientific Research Applications
7-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Its derivatives are being explored for their therapeutic potential, particularly in oncology.
Industry: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one involves its interaction with specific molecular targets. For instance, its anticancer activity is believed to be due to its ability to interfere with cell proliferation pathways. The compound may induce apoptosis in cancer cells by targeting key proteins involved in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
- 5-hydroxy-2-methyl-10-propyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione
- 5-methoxy-2,2-dimethyl-9-chloro-10-trifluormethyl-2,3-dihydro-4H,8H-pyrano[2,3-f]chromene-4,8-dione
Uniqueness
7-methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one stands out due to its specific methoxy group and the cyclopenta[c]chromen structure. These features contribute to its unique chemical properties and potential biological activities, distinguishing it from other chromene derivatives .
Biological Activity
7-Methoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuroprotection. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₂H₁₀O₃
- Molecular Weight : 218.21 g/mol
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its efficacy against various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), MDA-MB-468 (breast cancer), and others.
- Mechanism : The compound appears to induce apoptosis and inhibit cell proliferation through modulation of key signaling pathways.
Table 1: Anticancer Activity of this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 10.5 | Induction of apoptosis |
MDA-MB-468 | 8.2 | Inhibition of cell cycle progression |
Research indicates that this compound may act through the inhibition of topoisomerase I, a crucial enzyme in DNA replication and transcription, leading to increased DNA damage in cancer cells .
Neuroprotective Effects
In addition to its anticancer properties, there is emerging evidence suggesting that this compound may possess neuroprotective effects. Studies have shown that it can mitigate oxidative stress and inflammation in neuronal cells:
- Model Used : Human neuroblastoma SH-SY5Y cells.
- Effects Observed : Reduction in reactive oxygen species (ROS) levels and modulation of inflammatory cytokines.
Table 2: Neuroprotective Effects
Parameter | Control | Treatment (10 µM) |
---|---|---|
ROS Levels (Relative Fluorescence Units) | 100 | 70 |
IL-6 Production (pg/mL) | 50 | 30 |
These findings suggest that the compound could be a candidate for further development in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Study on Anticancer Activity :
- Neuroprotective Study :
Properties
IUPAC Name |
7-methoxy-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-15-8-5-6-10-9-3-2-4-11(9)13(14)16-12(10)7-8/h5-7H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTFKDQHTVIJYTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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